3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Historical Development and Evolution of Fused Nitrogen Heterocycles
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has been a cornerstone of organic chemistry for decades. wikipedia.orgnih.gov Nitrogen-containing heterocycles are particularly prominent, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov More than 85% of all biologically active compounds feature a heterocyclic component, and a 2024 analysis found that 82% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. nih.govacs.org
The development of fused heterocyclic systems—where two or more rings share a bond—marked a significant evolution in the field. These structures, such as the pyrazolopyrimidines, offered a rigid and planar molecular architecture that proved advantageous for interacting with biological targets. nih.govairo.co.in Early research focused on the fundamental synthesis and reactivity of these compounds. Over time, as their pharmacological potential became evident, the focus shifted towards creating diverse libraries of these molecules to explore their therapeutic applications. nih.gov
Overview of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives in Contemporary Chemical Research
Pyrazolo[1,5-a]pyrimidine derivatives are a major family of fused N-heterocyclic compounds that have garnered substantial attention in modern chemical research. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry because its versatile synthetic accessibility allows for modifications at multiple positions, enabling the fine-tuning of its chemical and biological properties. nih.govnih.govresearchgate.net Consequently, this scaffold is a key component in molecules designed for a wide range of applications, from anticancer and antiviral agents to materials science, where their photophysical properties are exploited. nih.govnih.govnbinno.com
The pyrazolopyrimidine system is characterized by a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. mdpi.com Depending on the fusion point, several isomers exist, such as pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is particularly noted for its dipolar nature, arising from the fusion of the π-excessive five-membered pyrazole ring and the π-deficient six-membered pyrimidine ring, which contributes to its stability and reactivity. mdpi.com
The pyrazolopyrimidinone (B8486647) class specifically incorporates a ketone group into the pyrimidine ring. The core scaffold of pyrazolo[1,5-a]pyrimidin-7(4H)-one has three potential tautomeric forms, though studies have shown that the 7-oxo form is typically dominant. nih.govacs.org The immense structural diversity within this class is achieved by introducing various substituents at different positions on the bicyclic core, which can significantly alter the molecule's electronic properties, lipophilicity, and interactions with biological targets. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, with the most common method involving the cyclocondensation reaction between 3-amino-1H-pyrazoles and various 1,3-bielectrophilic compounds like β-ketoesters. nih.govnih.gov This foundational reaction allows for the construction of the pyrimidine ring onto the pyrazole precursor, yielding the fused heterocyclic system. nih.gov
Modern synthetic strategies have focused on improving these protocols through methods like microwave-assisted synthesis, which can offer higher yields, shorter reaction times, and a reduced environmental impact. nih.govbyu.edu The chemistry of these scaffolds is also guided by their electronic structure. The nitrogen atoms in the rings can act as hydrogen bond acceptors, a key interaction in biological systems, while the aromatic nature of the core allows for π–π stacking interactions. nih.gov
Rationale for Focused Investigation of 3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The specific compound, this compound, serves as a distinct example within its class for exploring structure-activity relationships (SAR). The rationale for its focused investigation stems from the systematic modification of the parent pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
Below are the key physicochemical properties of this specific compound.
| Property | Value |
| CAS Number | 4081-82-7 |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.20 g/mol |
| Topological Polar Surface Area (TPSA) | 39.3 Ų |
| LogP | 0.64984 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Data sourced from ChemScene. chemscene.com
Current Research Landscape and Future Trajectories for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Chemistry
The current research landscape for pyrazolo[1,5-a]pyrimidine derivatives is vibrant, with a strong focus on their application as protein kinase inhibitors for cancer therapy. nih.govrsc.org Kinases are crucial regulators of cellular signaling, and their disruption is a common feature in cancers, making them important therapeutic targets. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold has proven effective in this area, with derivatives showing inhibitory activity against kinases like Pim-1, Flt-3, and Tropomyosin receptor kinases (Trk). mdpi.comnih.gov
Future research trajectories for compounds like this compound will likely involve several key areas:
Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for synthesis will remain a priority to enable the creation of large, diverse libraries for screening. nih.gov
Enhancing Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase to minimize off-target effects. nih.govrsc.org Future work will involve fine-tuning the substitution patterns of the scaffold to improve binding affinity and selectivity for specific kinases.
Improving Bioavailability: The clinical efficacy of a compound depends on its pharmacokinetic properties. Research will focus on modifying the scaffold to enhance properties like solubility and metabolic stability, thereby improving oral bioavailability. nih.govnih.gov
The compound this compound, as a well-defined chemical entity, can serve as a valuable probe or starting point in these future investigations to develop next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-10-12-8(6)11(3)5-7(2)9(12)13/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLHANJRPWASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=NN2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Precursor Design for 3,4,6 Trimethylpyrazolo 1,5 a Pyrimidin 7 4h One
Retrosynthetic Analysis and Key Disconnections for the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Nucleus
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the pyrazolo[1,5-a]pyrimidin-7(4H)-one nucleus, the primary disconnection strategy involves breaking the bonds of the pyrimidine (B1678525) ring. This approach identifies aminopyrazoles and 1,3-biselectrophilic reagents as the key precursors. The core idea is to form the pyrimidine ring onto a pre-existing pyrazole (B372694) scaffold. This disconnection highlights the versatility of using variously substituted aminopyrazoles and a range of 1,3-dicarbonyl compounds or their equivalents to generate a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.
Classical and Modern Synthetic Approaches to the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
The construction of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is predominantly achieved through the cyclocondensation of an aminopyrazole with a suitable 1,3-bielectrophilic partner. nih.gov This fundamental reaction has been adapted and optimized using various reagents and conditions.
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic reagent. nih.govresearchgate.net This reaction forms the pyrimidinone ring onto the pyrazole core.
A widely employed and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is the one-step cyclocondensation reaction of aminopyrazoles with β-ketoesters. acs.orgnih.gov This reaction is a cornerstone in the construction of this heterocyclic system. researchgate.net For the specific synthesis of 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the reaction would involve an appropriately substituted aminopyrazole and a methyl-substituted β-ketoester. The reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate, for instance, leads to the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. The regioselectivity of this condensation is a critical aspect, with the reaction typically proceeding to yield the 7-oxo isomer. The conditions for these reactions can vary, often involving heating in a suitable solvent, sometimes with acid or base catalysis to facilitate the cyclization.
Table 1: Examples of β-Ketoesters in Pyrazolo[1,5-a]pyrimidin-7(4H)-one Synthesis
| Aminopyrazole Precursor | β-Ketoester | Resulting Product |
|---|---|---|
| 5-Amino-3-methylpyrazole | Ethyl acetoacetate | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 5-Aminopyrazole | Ethyl benzoylacetate | 2-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 5-Amino-3-(trifluoromethyl)pyrazole | Ethyl trifluoroacetoacetate | 2,5-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
An alternative and modern approach to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones involves the reaction of aminopyrazoles with alkynes or acetylenic esters. bme.hu This method offers a pathway to derivatives that may be difficult to access through traditional β-ketoester condensation. For example, the reaction of 5-aminopyrazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate under the influence of ultrasound irradiation and in the presence of a catalyst like KHSO4 has been reported as a green synthetic approach. bme.hu This method provides good yields of the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-ones. bme.hu The reaction proceeds through an aza-Michael addition of the aminopyrazole to the alkyne, followed by cyclization. bme.hu
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones using Acetylenic Esters
| Aminopyrazole | Acetylenic Ester | Catalyst/Conditions | Product |
|---|---|---|---|
| 5-Aminopyrazole | Dimethyl acetylenedicarboxylate (DMAD) | KHSO4, Ultrasound | Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 3-Methyl-5-aminopyrazole | Methyl propiolate | KHSO4, Ultrasound | 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 3,4-Dimethyl-5-aminopyrazole | Ethyl propiolate | KHSO4, Ultrasound | 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
Enaminones are also valuable 1,3-bielectrophilic synthons for the construction of pyrazolo[1,5-a]pyrimidines. bme.hu The reaction of 5-aminopyrazoles with enaminones provides a direct route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. Similarly, chalcones (α,β-unsaturated ketones) can be employed, although their reaction with aminopyrazoles may lead to different isomers depending on the reaction conditions and the substitution pattern of the reactants.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. distantreader.orgbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general strategy has been applied to the broader pyrazolo[1,5-a]pyrimidine class. nih.gov These reactions often involve the in-situ formation of a key intermediate, such as a β-ketoester or an enaminone, which then undergoes cyclocondensation with an aminopyrazole. This approach allows for rapid diversification of the pyrazolo[1,5-a]pyrimidine scaffold by varying the initial components.
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophilic Reagents
Targeted Synthesis and Derivatization Routes for this compound
The most direct and common method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester. nih.govacs.org For the specific synthesis of this compound, the strategic precursors would be 3-methyl-1H-pyrazol-5-amine and a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate.
The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid or base catalyst. The initial step involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto the keto-carbonyl of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the final pyrazolo[1,5-a]pyrimidin-7(4H)-one ring system.
Table 1: Proposed Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 |
| 3-methyl-1H-pyrazol-5-amine | Ethyl 2-methyl-3-oxobutanoate |
Derivatization of the this compound core can be achieved through various synthetic transformations. One common approach involves halogenation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. rsc.org This allows for the introduction of a wide range of substituents at specific positions, enabling the exploration of structure-activity relationships. For instance, chlorination with reagents like phosphorus oxychloride can introduce a reactive handle for subsequent modifications. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Pyrazolopyrimidinone (B8486647) Synthesis
The efficiency and selectivity of pyrazolopyrimidinone synthesis can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.
Traditional syntheses of pyrazolo[1,5-a]pyrimidines often employ high-boiling organic solvents. However, in recent years, there has been a significant shift towards more environmentally benign methods. Green chemistry approaches, such as the use of aqueous media, solvent-free conditions, and alternative energy sources like microwave and ultrasonic irradiation, have been successfully applied to the synthesis of this class of compounds. rsc.org
Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The use of ultrasonic irradiation is another green technique that can promote the reaction in aqueous media, often leading to high yields in short reaction times.
Table 2: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Synthesis
| Method | Typical Conditions | Advantages |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol, acetic acid) | Well-established, simple setup |
| Microwave Irradiation | Solvent-free or in a minimal amount of high-boiling solvent | Rapid reaction times, improved yields, enhanced purity |
| Ultrasonic Irradiation | Aqueous media, often at room temperature | Environmentally friendly, short reaction times, good yields |
Temperature is a critical parameter in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. Generally, higher temperatures are required to drive the cyclocondensation reaction to completion. However, excessively high temperatures can lead to the formation of byproducts and decomposition. The optimal temperature is dependent on the specific reactants and solvent used. For instance, some reactions may proceed at room temperature, while others require reflux conditions. nih.gov
The effect of pressure on these reactions is less commonly studied, as they are typically performed at atmospheric pressure. However, in sealed-vessel microwave synthesis, the pressure can increase significantly, which can influence the reaction rate and outcome.
Additives, such as acid or base catalysts, can have a profound effect on both the reaction rate and selectivity. Acid catalysts, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the aminopyrazole. Basic conditions can also be employed to deprotonate the aminopyrazole, increasing its nucleophilicity. nih.gov The choice of catalyst can sometimes influence the regioselectivity of the reaction when unsymmetrical precursors are used.
Principles of Regioselectivity and Stereocontrol in Pyrazolopyrimidinone Formation
Regioselectivity is a key consideration in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly when using unsymmetrical 5-aminopyrazoles or β-dicarbonyl compounds. The reaction of a 5-aminopyrazole with a β-ketoester generally leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-one isomer. This is due to the greater reactivity of the keto-carbonyl group compared to the ester carbonyl group towards nucleophilic attack by the exocyclic amino group of the pyrazole. The subsequent cyclization then occurs through the attack of the endocyclic pyrazole nitrogen onto the ester carbonyl.
In the case of the targeted synthesis of this compound from 3-methyl-1H-pyrazol-5-amine and ethyl 2-methyl-3-oxobutanoate, the regioselectivity is predetermined by the nature of the reactants, leading specifically to the desired 7-oxo isomer.
Stereocontrol is generally not a factor in the synthesis of this compound, as the final product is a largely planar, achiral molecule. The introduction of stereocenters would require the use of chiral precursors or subsequent derivatization with chiral reagents.
Advanced Structural Characterization and Spectroscopic Analysis of 3,4,6 Trimethylpyrazolo 1,5 a Pyrimidin 7 4h One
Single Crystal X-ray Crystallographic Analysis
While a specific crystal structure for 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has not been detailed in the available literature, extensive crystallographic data on closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives allow for a robust prediction of its solid-state characteristics. researchgate.netresearchgate.net These studies form the basis for understanding the molecule's conformation, bond parameters, and the non-covalent interactions that govern its crystal lattice formation.
The core structure of this compound consists of a fused pyrazole (B372694) and a dihydropyrimidinone ring. X-ray analyses of analogous compounds, such as 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, reveal that the fused pyrazole and pyrimidine (B1678525) rings are typically planar or nearly planar. researchgate.net The dihedral angle between these two rings is generally minimal, indicating a high degree of coplanarity for the bicyclic system. researchgate.net
The molecular conformation is expected to be largely rigid, with the primary points of flexibility being the rotation of the methyl group hydrogens. The bond lengths and angles within the heterocyclic core are characteristic of their aromatic and partially saturated nature. The C=O bond of the pyrimidinone ring will exhibit a typical double bond character. The N-methyl group at the 4-position and the C-methyl groups at the 3- and 6-positions will have standard C-N and C-C single bond lengths, respectively.
Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures This table is interactive. Column headers can be clicked to sort the data.
| Bond | Expected Bond Type | Predicted Length (Å) | Notes |
|---|---|---|---|
| N1-N2 | Single | ~1.40 | Typical N-N single bond in a pyrazole ring. conicet.gov.ar |
| C7=O | Double | ~1.22 | Characteristic of a ketone/amide carbonyl group. |
| N4-C7 | Single | ~1.38 | Amide-like C-N bond. |
| C5=C6 | Double | ~1.35 | Ene-amine double bond within the pyrimidinone ring. |
| N4-CH₃ | Single | ~1.47 | Standard C-N single bond for an N-alkyl group. |
| C3-CH₃ | Single | ~1.50 | Standard C-C single bond for a methyl group on an aromatic ring. |
The crystal packing of this compound is expected to be driven by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors (other than potential C-H donors), the packing will likely be influenced by van der Waals forces and dipole-dipole interactions originating from the polar carbonyl group.
Furthermore, π-π stacking interactions between the planar pyrazolo[1,5-a]pyrimidine ring systems of adjacent molecules are a common packing motif observed in related crystal structures. researchgate.net These interactions, where the aromatic rings align in a parallel or anti-parallel fashion, contribute significantly to the stability of the crystal lattice. The precise nature of the stacking (e.g., face-to-face or offset) would be determined by the electronic and steric influences of the methyl substituents.
In the solid state, the primary sites for hydrogen bonding are the carbonyl oxygen (C7=O) acting as a hydrogen bond acceptor and the methyl C-H groups acting as weak hydrogen bond donors. This can lead to the formation of C–H···O interactions, which, although weak, can play a crucial role in directing the supramolecular assembly. conicet.gov.ar
In related pyrazolo[3,4-d]pyrimidine structures, molecules are often linked into chains or more complex networks through such hydrogen bonds. mdpi.commdpi.com For this compound, it is plausible that molecules could form centrosymmetric dimers or extended chains via C–H···O interactions involving the methyl groups and the carbonyl oxygen. These motifs would then assemble into a three-dimensional supramolecular architecture stabilized by the aforementioned π-π stacking and van der Waals forces.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of 1D and 2D NMR techniques provides a complete assignment of all proton and carbon signals, offering definitive proof of its structure and insights into its solution-state behavior.
The ¹H NMR spectrum is expected to show four distinct singlet signals. Three of these signals will correspond to the methyl groups at the C3, N4, and C6 positions, while the fourth singlet will be from the proton at the C2 position of the pyrazole ring. The chemical shifts of the methyl groups can help distinguish them; for instance, the N-methyl group is often observed at a different chemical shift compared to the C-methyl groups. researchgate.net
The ¹³C NMR spectrum will display nine unique carbon signals corresponding to the nine carbon atoms in the molecule. This includes signals for the three methyl carbons, the five carbons of the heterocyclic core, and the carbonyl carbon, which is expected to be the most downfield signal.
Unambiguous assignment of these signals is achieved using 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). While COSY is not particularly informative for this molecule due to the lack of H-H couplings, HSQC is critical for correlating each proton signal to its directly attached carbon. HMBC experiments are then used to establish long-range (2-3 bond) correlations, for example, connecting the methyl protons to the quaternary carbons of the ring system, thereby confirming the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound This table is interactive. Column headers can be clicked to sort the data.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 2 | CH | ~7.8-8.0 | ~135-138 | C3, C3a, C7a |
| 3 | C-CH₃ | ~2.3-2.5 (s, 3H) | ~11-14 | C2, C3, C3a |
| 3a | C | - | ~145-148 | H2, 3-CH₃ |
| 4 | N-CH₃ | ~3.4-3.6 (s, 3H) | ~30-33 | C3a, C5, C7 |
| 5 | CH | ~6.0-6.2 | ~95-98 | C3a, C4-CH₃, C6, C7 |
| 6 | C-CH₃ | ~2.1-2.3 (s, 3H) | ~18-21 | C5, C6, C7 |
| 7 | C=O | - | ~158-162 | H5, 4-CH₃, 6-CH₃ |
Predicted values are based on data for related pyrazolo[1,5-a]pyrimidine systems. researchgate.net Actual values may vary depending on solvent and experimental conditions.
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can theoretically exist in several tautomeric forms, including the 7-hydroxy aromatic tautomer. nih.gov However, the presence of the methyl group at the N4 position in this compound effectively "locks" the molecule into the 7(4H)-one form. This prevents tautomerization involving the N4 position. nih.gov
NMR spectroscopy in solution confirms this locked structure. The observation of a ¹³C signal in the δ 158-162 ppm range is characteristic of a carbonyl carbon, rather than an oxygen-bearing aromatic carbon (which would appear further upfield). nih.govsemanticscholar.org Furthermore, the absence of a hydroxyl proton signal in the ¹H NMR spectrum provides additional evidence against the presence of the 7-hydroxy tautomer in significant concentrations in solution. Studies on related systems where methylation is used to trap specific tautomers have confirmed that the 4H-one form is a stable and often predominant species. nih.gov Therefore, NMR data conclusively supports the this compound structure as the dominant form in solution, with minimal conformational dynamics beyond the free rotation of the methyl groups.
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Advanced mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing precise molecular weight determination and invaluable insights into the molecule's fragmentation pathways. For this compound, which has a molecular formula of C₉H₁₁N₃O, the calculated molecular weight is 177.20 g/mol . chemscene.com
Electron ionization mass spectrometry (EI-MS) typically reveals a prominent molecular ion peak (M⁺) corresponding to the intact molecule. In this case, a peak at an m/z (mass-to-charge ratio) of 177 would confirm the molecular weight. The subsequent fragmentation pattern is dictated by the inherent stability of the fused pyrazolo[1,5-a]pyrimidine ring system and the nature of its substituents.
While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pathway can be proposed based on established principles for related heterocyclic systems. The fragmentation process for pyrimidine derivatives often involves the initial loss of simple functional groups, followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine ring itself is noted to be more stable compared to other attached heterocyclic structures during fragmentation. sapub.org
A primary fragmentation event for this compound would likely involve the loss of a methyl radical (•CH₃), a common fragmentation for methylated compounds, leading to a fragment ion at m/z 162. Another potential initial fragmentation is the loss of carbon monoxide (CO) from the pyrimidinone ring, a characteristic cleavage for carbonyl-containing compounds, which would yield a fragment at m/z 149. Subsequent fragmentations could involve the cleavage of the pyrimidine and pyrazole rings, leading to smaller, stable charged species.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula (Proposed) | Description of Loss |
| 177 | [C₉H₁₁N₃O]⁺ | Molecular Ion (M⁺) |
| 162 | [C₈H₈N₃O]⁺ | Loss of a methyl radical (•CH₃) |
| 149 | [C₈H₁₁N₃]⁺ | Loss of carbon monoxide (CO) |
This table is based on theoretical fragmentation patterns for similar chemical structures and has not been confirmed by direct experimental analysis of the target compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Electronic Structure Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its electronic structure. The spectra provide a unique molecular fingerprint based on the vibrational modes of the chemical bonds.
For this compound, the key functional groups include the pyrimidinone carbonyl group (C=O), aromatic C-H bonds of the heterocyclic system, aliphatic C-H bonds of the methyl groups, and the C=N and C=C bonds that constitute the fused rings.
Although a specific, published spectrum for this compound is not available, the characteristic absorption bands can be predicted based on data from analogous structures. For instance, related triazolopyrimidin-7-one compounds exhibit a strong carbonyl (C=O) stretching vibration in the region of 1660–1690 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the three methyl groups would appear in the 2850–3000 cm⁻¹ range. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=N, C=C, and C-N stretching, as well as various bending vibrations that are characteristic of the fused ring system.
Raman spectroscopy would provide complementary information. The C=C and C=N bonds of the aromatic rings are expected to produce strong Raman signals. The symmetric vibrations of the methyl groups would also be Raman active. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) |
| C-H Stretch (Aromatic) | Pyrazole/Pyrimidine Ring C-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch | Pyrimidinone Carbonyl | 1660 - 1690 | Strong |
| C=N / C=C Stretch | Pyrazole/Pyrimidine Rings | 1450 - 1620 | Medium-Strong |
| C-H Bend (Aliphatic) | -CH₃ | 1375 - 1450 | Medium |
This table presents expected wavenumber ranges based on characteristic frequencies for the compound's functional groups and data from similar molecules. It does not represent experimentally measured values for the title compound.
Theoretical and Computational Chemistry Studies of 3,4,6 Trimethylpyrazolo 1,5 a Pyrimidin 7 4h One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study of 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one would involve optimizing its geometry to find the most stable arrangement of its atoms and then calculating various electronic and spectroscopic properties.
The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, a DFT calculation would pinpoint the spatial distribution of these orbitals, revealing which atoms are the primary sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and are not based on actual calculations for the specified compound.
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color scale to indicate regions of positive, negative, and neutral potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green or yellow areas represent regions of neutral potential.
For this compound, an EPS map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl groups would exhibit a positive potential.
Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, one can assign the observed peaks to specific vibrational modes of the molecule, such as C=O stretching, C-H bending, and ring vibrations.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions can aid in the assignment of signals in experimental NMR spectra, which is particularly useful for complex molecules where signal overlap can occur.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This analysis provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.
A comparative analysis of predicted and experimental spectroscopic data for this compound would provide a robust validation of its computed structure and electronic properties.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While this compound is a relatively rigid molecule, its methyl groups can rotate. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule by simulating the movement of its atoms over time. This would provide insights into the flexibility of the molecule and the preferred orientations of the methyl groups. MD simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, by revealing its dynamic behavior.
Reactivity Prediction and Mechanistic Insights from Computational Models
Computational models can provide significant insights into the reactivity of a molecule and the mechanisms of its reactions.
Based on the principles of DFT, various global and local reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a general measure of a molecule's reactivity.
Local Reactivity Descriptors: Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis for this compound would identify specific atoms that are most likely to participate in chemical reactions, thus guiding synthetic modifications and predicting reaction outcomes.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Transition State Modeling for Key Chemical Transformations
The study of chemical reactions at a molecular level necessitates the characterization of transition states, which represent the highest energy point along a reaction coordinate. Modeling these fleeting structures is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For a molecule like this compound, key chemical transformations could include its synthesis, potential tautomerization, or its interactions as a kinase inhibitor.
Key Concepts in Transition State Modeling:
Potential Energy Surface (PES): A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. Minima on the PES correspond to stable reactants and products, while saddle points represent transition states.
Transition State Theory (TST): A theoretical framework that relates the rate of a chemical reaction to the properties of the transition state.
Computational Methods: Density Functional Theory (DFT) is a widely used quantum chemical method for locating and characterizing transition states due to its balance of accuracy and computational cost.
Hypothetical Application to this compound:
A common synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov A computational study of this reaction would involve:
Reactant and Product Optimization: The geometries of the starting materials (e.g., a substituted 5-aminopyrazole and a β-diketone) and the final product, this compound, would be optimized to find their lowest energy conformations.
Transition State Search: Various algorithms would be employed to locate the transition state structure connecting the reactants and products. This would likely involve an initial guess for the transition state geometry, followed by an optimization to a first-order saddle point.
Frequency Analysis: A frequency calculation would be performed on the optimized transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state indeed connects the desired reactants and products on the potential energy surface.
The data obtained from these calculations, such as the activation energy (the energy difference between the reactants and the transition state), would provide valuable insights into the reaction kinetics.
Solvent Effects and Solvation Models in Computational Chemistry
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Therefore, accounting for solvent effects is crucial for accurate computational modeling. For this compound, understanding its behavior in different solvents would be important for predicting its solubility, stability, and reactivity in various environments.
Two main approaches are used to model solvent effects in computational chemistry:
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.
Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.comq-chem.com Implicit models are computationally much more efficient than explicit models and are widely used.
Common Implicit Solvation Models:
| Model Name | Abbreviation | Key Features |
| Polarizable Continuum Model | PCM | A popular and versatile model where the solute cavity is defined by a set of interlocking spheres centered on the atoms. q-chem.com |
| Conductor-like Screening Model | COSMO | A variation of the PCM that is particularly well-suited for polar and conducting solvents. |
| Solvation Model based on Density | SMD | An extension of the PCM that includes parameters for non-electrostatic contributions to the solvation free energy, such as cavitation, dispersion, and solvent structure effects. It is parameterized for a wide range of solvents. q-chem.comq-chem.com |
| Solvation Model 8 and 12 | SM8, SM12 | These models are based on the generalized Born method for electrostatics and include atomic surface tensions to account for non-electrostatic effects. They are parameterized to reproduce experimental solvation energies. q-chem.com |
The choice of solvation model depends on the specific system and the desired level of accuracy. For a molecule like this compound, an implicit model such as SMD or PCM would likely provide a good balance of accuracy and computational efficiency for studying its behavior in solution. These models could be used to calculate properties such as the free energy of solvation, which is crucial for understanding solubility and reaction equilibria in different solvents.
Chemical Reactivity and Derivatization Strategies for 3,4,6 Trimethylpyrazolo 1,5 a Pyrimidin 7 4h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being highly dependent on the reaction conditions and the nature of the substituents present on the rings.
Electrophilic Substitution: Electrophilic substitution reactions on the parent pyrazolo[1,5-a]pyrimidine scaffold have been shown to occur preferentially at the C3 and C6 positions. researchgate.net The orientation of substitution is strongly influenced by the choice of reagent. For instance, nitration with a mixture of nitric and sulfuric acids typically yields the 3-nitro derivative, whereas using nitric acid in acetic anhydride (B1165640) results in the formation of the 6-nitro compound. researchgate.net Bromination can lead to the 3-bromo and subsequently the 3,6-dibromo species. researchgate.net
Nucleophilic Substitution: Nucleophilic substitution is a key strategy for modifying the pyrimidine (B1678525) moiety of the scaffold. The 7-oxo group can be converted into a more reactive 7-chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov This 7-chloro substituent is highly susceptible to nucleophilic displacement. The reactivity of halogen atoms on the pyrazolo[1,5-a]pyrimidine core is position-dependent, with the chlorine atom at position 7 being particularly reactive. nih.gov This allows for the selective introduction of various nucleophiles, such as amines (e.g., morpholine), to yield 7-substituted derivatives. nih.gov In cases where both C5 and C7 positions are chlorinated, nucleophilic substitution occurs preferentially at the C7 position. nih.gov
Similarly, a chloro group at the C4 position of the related 1H-pyrazolo[3,4-d]pyrimidine system is also a prime site for nucleophilic substitution, allowing for the regioselective introduction of amines. mdpi.com This highlights a general strategy for functionalizing the pyrimidine portion of such fused heterocyclic systems.
Functionalization at Specific Positions (e.g., Methyl Groups, Ring Positions)
The derivatization of the 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can be achieved by targeting either the existing methyl groups or the unsubstituted positions on the heterocyclic rings (C2 and C5).
Ring Functionalization: Halogenation is a common first step for introducing further diversity. Direct halogenation can provide intermediates for subsequent cross-coupling reactions. For example, methods have been developed for the efficient synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through one-pot cyclization and oxidative halogenation. nih.gov Although this applies to the C3 position, similar strategies could potentially be adapted for the C2 or C5 positions of the trimethylated core.
The introduction of functional groups like nitro or amino groups at various positions can significantly alter the molecule's properties. For instance, 3-nitro derivatives can be reduced to 3-amino groups, which can then serve as handles for further synthesis. nih.gov
Methyl Group Functionalization: While direct functionalization of the methyl groups on the this compound core is less commonly reported in the provided context, standard methods for benzylic-type functionalization could be applicable. For instance, radical halogenation could introduce a reactive handle on one of the methyl groups, particularly the C6-methyl group, which is adjacent to the pyrimidine ring. The resulting halomethyl derivative, such as a 6-(chloromethyl) group, becomes a site for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. mdpi.commdpi.com
The table below summarizes some functionalization strategies applicable to the pyrazolo[1,5-a]pyrimidine core.
| Position | Reaction Type | Reagents | Product Type |
| C3 | Nitration | HNO₃ / H₂SO₄ | 3-Nitro derivative researchgate.net |
| C6 | Nitration | HNO₃ / Ac₂O | 6-Nitro derivative researchgate.net |
| C3 | Bromination | Bromine | 3-Bromo derivative researchgate.net |
| C7 | Chlorination | POCl₃ | 7-Chloro derivative nih.gov |
| C7-Cl | Nucleophilic Substitution | Morpholine (B109124), K₂CO₃ | 7-Morpholino derivative nih.gov |
| C6-CH₃ | Halogenation (hypothetical) | NBS / AIBN | 6-(Bromomethyl) derivative |
Cycloaddition Reactions and Formation of Fused Systems
While specific examples of cycloaddition reactions involving this compound are not extensively detailed, the pyrazolo[1,5-a]pyrimidine scaffold possesses the structural features necessary to participate in such transformations. The electron-rich nature of the heterocyclic system suggests it could act as a diene in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.
Furthermore, the derivatization of the core to introduce functionalities suitable for intramolecular cyclizations is a common strategy to build fused systems. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine (B178648) hydrate (B1144303) leads to an intramolecular cyclization, forming a pyrazolyl substituent at the C6 position. rsc.org This demonstrates how functional groups on the periphery of the core can be used to construct new fused rings. The introduction of diamine systems can also be used to synthesize other fused rings. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the formation of C-C and C-heteroatom bonds. nih.gov These reactions are typically performed on halogenated or otherwise activated derivatives of the core.
The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. nih.gov For instance, C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives have been synthesized efficiently from the corresponding 3-bromo precursors using a palladium catalyst system like XPhosPdG2/XPhos. nih.gov This methodology can be extended to various aryl and heteroaryl boronic acids, providing a diverse range of substituted products. nih.gov It has also been demonstrated that after converting the lactam at C5 to a suitable leaving group, a second Suzuki-Miyaura coupling can be performed to access 3,5-diarylated pyrazolo[1,5-a]pyrimidines. nih.govrsc.org
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction used to introduce amine functionalities onto the heterocyclic core. worktribe.com This reaction has been successfully applied to 5-halo-1H-pyrazolo[3,4-c]pyridines, a related heterocyclic system, demonstrating its utility in forming C-N bonds. worktribe.com
The table below outlines representative metal-catalyzed cross-coupling reactions for pyrazolopyrimidine and related scaffolds.
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acid | XPhosPdG2 / XPhos | C3-Arylated derivative nih.gov |
| Suzuki-Miyaura | 5-Activated-pyrazolo[1,5-a]pyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | C5-Arylated derivative nih.gov |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[3,4-c]pyridine | Amines | Pd-based catalyst | C5-Amino derivative worktribe.com |
| Negishi | 7-Zincated-pyrazolo[3,4-c]pyridine | Aryl halides | Pd-based catalyst | C7-Arylated derivative worktribe.com |
Oxidation and Reduction Pathways of the Pyrazolopyrimidinone (B8486647) System
The oxidation and reduction of the pyrazolopyrimidinone system can target either the substituents or the heterocyclic core itself.
Oxidation: The oxidation of partially reduced pyrazolo[1,5-a]pyrimidine systems is a method for generating the fully aromatic scaffold. For example, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be oxidized to their corresponding aromatic 6-nitroazolo[1,5-a]pyrimidines using reagents like manganese(IV) oxide or phenyliodine diacetate. researchgate.netsemanticscholar.org However, the success of this aromatization can be sensitive to the nature of the substituents, with electron-donating groups at certain positions sometimes leading to decomposition. semanticscholar.org The 7-oxo group of the title compound is relatively stable to oxidation, but the methyl groups could be susceptible to oxidation under harsh conditions.
Reduction: Reduction reactions are commonly employed to transform functional groups on the scaffold. A prominent example is the reduction of a nitro group to an amino group, which serves as a versatile synthetic handle for further derivatization. nih.gov This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.com The carbonyl group of the pyrimidinone ring could potentially be reduced, though this might require strong reducing agents like lithium aluminum hydride and could affect the stability of the heterocyclic system.
Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Monitoring
Understanding the mechanisms of reactions involving the pyrazolo[1,5-a]pyrimidine core is essential for optimizing reaction conditions and predicting product outcomes. Spectroscopic methods and computational chemistry are key tools in these investigations.
For electrophilic substitution reactions, the reacting species in strongly acidic media has been identified as the 1-protonated entity through a combination of molecular orbital calculations and analysis of NMR coupling constant patterns upon protonation. researchgate.net These calculations help predict the sites of substitution by electrophiles. researchgate.net
The mechanism of intramolecular cyclizations has also been elucidated using NMR spectroscopy. rsc.org By monitoring the reaction progress and identifying intermediates, the pathway for the formation of fused heterocyclic systems can be determined. For instance, the reaction of 7-(2-dimethylaminovinyl) derivatives with hydrazine was studied to understand the sequence of addition and cyclization steps. rsc.org
In enzymatic studies, the binding mode of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors can be investigated through molecular modeling and X-ray crystallography. These studies reveal crucial interactions, such as hydrogen bonding between a morpholine substituent and amino acid residues in an enzyme's active site, which guide the design of more potent compounds. nih.govmdpi.com
Mechanistic Investigations into Molecular Interactions of Pyrazolo 1,5 a Pyrimidin 7 4h Ones with Biological Targets in Vitro Focus
Principles of Molecular Recognition and Ligand-Target Binding for Pyrazolopyrimidinones
The interaction between a ligand like a pyrazolo[1,5-a]pyrimidin-7(4H)-one and its biological target is a highly specific process driven by the principles of molecular recognition. The binding affinity and selectivity are determined by the sum of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) core provides a rigid scaffold with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors and donors, which is crucial for anchoring the molecule within a target's binding site. biorxiv.org
In Vitro Enzyme Inhibition and Activation Studies
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied as potent inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular signaling pathways. nih.gov The unique structure of these compounds allows them to mimic ATP, the natural substrate for kinases, leading to effective inhibition. rsc.org
The pyrazolo[1,5-a]pyrimidine core is a component of several known kinase inhibitors. nih.gov While specific inhibition data for 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one against a broad panel of kinases is not extensively documented in the literature, studies on closely related analogues demonstrate significant activity against several important kinase targets. This scaffold has been identified in inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Phosphoinositide 3-Kinase (PI3K), and Casein Kinase 2 (CK2). biorxiv.orgnih.govmdpi.commdpi.com
For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TRKA. nih.gov The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has also been optimized to yield potent and selective inhibitors of KDM5 histone demethylases. nih.gov Furthermore, extensive research has led to the development of derivatives with high selectivity for the δ isoform of PI3K, with some compounds exhibiting IC₅₀ values in the low nanomolar range. mdpi.commdpi.com The inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives against several kinases is summarized in the table below.
| Target Kinase | Derivative Type/Compound | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| PI3Kδ | 5-indole-pyrazolo[1,5-a]pyrimidine (CPL302253) | 2.8 nM | mdpi.com |
| PI3Kδ | 5-benzimidazole-pyrazolo[1,5-a]pyrimidine (CPL302415) | 18 nM | mdpi.com |
| TRKA | Macrocyclic pyrazolo[1,5-a]pyrimidine analog | >0.02 nM (NTRK) | nih.gov |
| CDK2/cyclin A2 | Pyrazolo[3,4-d]pyrimidine derivative (14) | 0.057 µM | rsc.org |
| CK2α | Macrocyclic pyrazolo[1,5-a]pyrimidine (IC20) | 8 nM | biorxiv.org |
| EGFR | Pyrazolo[1,5-a]pyrimidine derivative (9b) | 8.4 nM | nih.gov |
Studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors predominantly show an ATP-competitive mechanism of inhibition. nih.govrsc.org This is due to the structural similarity of the heterocyclic core to the adenine (B156593) ring of ATP, which allows these compounds to bind to the ATP-binding pocket of kinases. rsc.org By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase reaction and inhibiting the enzyme's activity. Molecular modeling studies have confirmed that these derivatives fit well within the ATP binding cleft in kinases like CDK2, with the core ring system overlapping significantly with the adenine binding space. rsc.org This competitive binding mode is a common mechanism for a large class of small-molecule kinase inhibitors. rsc.org
Receptor Binding Assays and Ligand-Receptor Interaction Studies (In Vitro)
Beyond enzyme inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its ability to bind to various cellular receptors. In vitro receptor binding assays are essential for determining the affinity and selectivity of a compound for its target receptor.
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can function as selective ligands for nuclear hormone receptors. nih.gov For example, a series of these compounds was evaluated for binding to estrogen receptors (ERα and ERβ). One derivative, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine, was found to be 36-fold selective for ERβ and functioned as a potent and effective ERβ antagonist with minimal effect on ERα. nih.gov More recently, the pyrazolo[1,5-a]pyrimidine scaffold was identified as a novel starting point for the development of Aryl Hydrocarbon Receptor (AHR) antagonists through virtual screening and was experimentally verified in a luciferase reporter gene assay. rsc.org These studies demonstrate the utility of the scaffold in targeting ligand-binding pockets of receptors and modulating their function.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Elucidation
To understand the molecular basis of the interactions between pyrazolo[1,5-a]pyrimidin-7(4H)-ones and their biological targets at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govrsc.org These techniques predict the preferred orientation of a ligand when bound to a target and help to elucidate the key interactions that stabilize the ligand-target complex. nih.gov
Docking studies with various pyrazolo[1,5-a]pyrimidine derivatives have consistently shown their ability to fit snugly into the ATP-binding site of various kinases. nih.govrsc.orgekb.eg MD simulations further refine these models, providing insights into the dynamic stability of the interactions over time and confirming that the compounds can be stabilized in the active site through a network of non-covalent bonds. rsc.org
Molecular modeling studies have successfully predicted the specific interactions responsible for the binding of pyrazolo[1,5-a]pyrimidine derivatives to their targets.
Hydrogen Bonding: This is a critical interaction for kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is frequently predicted to form one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. For TRK kinases, the scaffold was essential for forming a hinge interaction with the amino acid residue Met592. nih.govmdpi.com Similarly, in CDK2, essential hydrogen bonds are formed with the backbone of Leu83 in the active site. rsc.org For PI3Kδ, a crucial hydrogen bond is observed between the morpholine (B109124) group often attached at position 7 and the hinge residue Val-828. mdpi.com
Pi-Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site, further stabilizing the complex. researchgate.net
These predicted interactions provide a rational basis for the observed biological activities and guide the design of new, more potent, and selective inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
| Target Kinase | Key Interacting Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| TRKA | Met592 (Hinge Region) | Hydrogen Bond | nih.govmdpi.com |
| TRKA | Asn655 | Hydrogen Bond (via fluorine sub.) | nih.govmdpi.com |
| CDK2 | Leu83 (Hinge Region) | Hydrogen Bond | rsc.org |
| PI3Kδ | Val-828 (Hinge Region) | Hydrogen Bond (via morpholine sub.) | mdpi.com |
| PI3Kδ | Asp-787 (Affinity Pocket) | Hydrogen Bond (via indole (B1671886) sub.) | mdpi.com |
Conformational Changes Upon Ligand Binding
The binding of a pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitor to its biological target can induce a range of conformational changes in the protein, from subtle side-chain rearrangements to large-scale domain movements. The nature and extent of these changes are highly dependent on the specific protein target and the inhibitor's binding mode.
In contrast, the binding of pyrazolopyrimidine analogs to protein kinases can lead to more substantial structural alterations. Protein kinases are dynamic enzymes that exist in multiple conformational states (e.g., active and inactive). The binding of an inhibitor can stabilize a specific conformation. For example, in Cyclin-Dependent Kinase 2 (CDK2), activation involves significant movement of the C-helix and the activation loop (T-loop). mdpi.com Inhibitors can bind preferentially to either the inactive monomeric state or the active cyclin-bound state, and the binding mode can differ between these forms. researchgate.net
More dramatic conformational changes have been observed in other kinases. Structural studies of pyrazolopyrimidine inhibitors bound to the tyrosine kinase Src revealed that some compounds disrupt a critical salt bridge between Glu310 (in the C-helix) and Lys295. This disruption can cause the C-helix to adopt a disordered or inactive conformation, which is a significant inhibitor-induced structural change. nih.gov This demonstrates how an inhibitor can actively remodel the active site to achieve inhibition, rather than simply fitting into a pre-existing pocket.
Structure-Activity Relationship (SAR) Principles for Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold affect its biological activity. By systematically altering substituents at various positions, researchers have elucidated key principles for designing potent and selective inhibitors against a range of targets.
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophoric feature, often acting as a hinge-binder in the ATP-binding site of protein kinases. nih.govresearchgate.net The nitrogen atoms within this fused ring system are crucial for forming hydrogen bonds with the backbone residues of the kinase hinge region. nih.govnih.gov
Systematic modification of the scaffold has revealed the importance of substituents at several key positions:
C3-Position: Substitutions at this position often project into the solvent-exposed region or a back pocket of the active site. In Tropomyosin Receptor Kinase (TrkA) inhibitors, introducing a picolinamide (B142947) or carboxamide moiety at C3 significantly enhances activity. nih.gov For Casein Kinase 2 (CK2) inhibitors, C3 phenyl groups can make important hydrophobic interactions with residues like Val53 and Ile174. researchgate.net
C5-Position: This position is critical for modulating potency and selectivity. For CK2 inhibitors, 5-anilino groups are common, with the nature of the aniline (B41778) substituent fine-tuning the activity. nih.govnih.gov In TrkA inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position was found to increase inhibitory activity. nih.gov
C7-Position: In pyrazolo[1,5-a]pyrimidine inhibitors (not the pyrimidin-7-one series), the C7 amino group is a key interaction point. For CK2, an N-cyclopropyl or N-cyclobutyl group at C7 was more potent than an oxetane (B1205548) group. nih.gov The C7 amino group often forms a hydrogen bond with the hinge region of the kinase. nih.gov
N4-Position: Methylation of the N4-position in pyrazolo[1,5-a]pyrimidin-7(4H)-ones designed as antitubercular agents resulted in a loss of activity, highlighting the importance of the N-H group as a hydrogen bond donor.
The following table summarizes the effects of various substituents on the binding affinity for different biological targets.
| Target | Position | Favorable Substituents | Unfavorable Substituents | Rationale/Interaction | Reference |
|---|---|---|---|---|---|
| Antitubercular (Mtb) | R² (C5) | Phenyl, 4-Fluorophenyl, 4-Chlorophenyl | Cyclopropyl, Cyclohexyl, Isobutyl | Aromatic ring provides optimal interactions. | nih.gov |
| Antitubercular (Mtb) | R³ (C6) | Methyl, Ethyl | Hydrogen | Small alkyl groups enhance activity. | nih.gov |
| Trk Kinase | C3 | Picolinamide, Carboxamide moieties | - | Significantly enhances TrkA inhibition. | nih.gov |
| Trk Kinase | C5 | 2,5-difluorophenyl-substituted pyrrolidine | - | Increases Trk inhibition. | nih.gov |
| CDK2 | N⁵ (pyrimidinone) | 2-(4-halophenyl)acetamide | - | Halogen bonds enhance potency. | nih.gov |
| CK2 Kinase | C7 | Oxetan-3-yl amino | - | Lowers lipophilicity and improves properties. | nih.govnih.gov |
| DPP-4 | Core | Pyrazolo[1,5-a]pyrimidine (scaffold hop) | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Reduced cytotoxicity while maintaining potency. | nih.gov |
High-resolution crystal structures of pyrazolopyrimidine analogs in complex with their targets have been instrumental in elucidating the specific molecular interactions that govern binding and selectivity.
Protein Kinases (CDK2, Trk, CK2): A common binding mode involves the pyrazolopyrimidine core forming two or more hydrogen bonds with the kinase hinge region. For CDK2, inhibitors consistently form essential hydrogen bonds with the backbone of Leu83. nih.govnih.gov In Trk kinases, the N1 atom of the pyrazole (B372694) ring hydrogen bonds with the backbone of Met592 in the hinge region. nih.gov For CK2, the pyrazolo[1,5-a]pyrimidine core interacts with the hinge, while a crucial acidic moiety (e.g., carboxylic acid) often engages with a buried water molecule adjacent to the gatekeeper residue Phe113. nih.gov Selectivity between kinases is often governed by how the substituents exploit differences in the shape and character of the binding pocket outside the conserved hinge region. For example, the size of the "gatekeeper" residue, which sits (B43327) at the entrance to a hydrophobic back pocket, is a key determinant of selectivity. nih.gov
Histone Demethylase KDM5A: Inhibition of KDM5A involves the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold acting as a mimic of the α-ketoglutarate cofactor. The inhibitor chelates the active site metal ion (Fe²⁺) and forms hydrogen bonds with key residues, effectively occupying the cofactor binding site and preventing catalysis. nih.gov
Mycobacterium tuberculosis Targets: While the precise targets for some antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones are still under investigation, resistance mutations have been identified in a flavin-dependent hydroxylase (Rv1751), suggesting this enzyme may be involved in compound metabolism or activation. researchgate.net Other analogs are thought to interfere with iron homeostasis. nih.govnih.gov
Rational Design Strategies for Pyrazolopyrimidinone (B8486647) Analogs based on Mechanistic Insights
The mechanistic and structural insights gained from SAR and co-crystal structures have enabled the rational design of improved pyrazolopyrimidinone analogs.
Structure-Based Design: With a high-resolution crystal structure of a ligand-target complex, designers can identify opportunities to improve binding affinity and selectivity. This includes adding functional groups to form new hydrogen bonds, filling unoccupied hydrophobic pockets, or displacing unfavorable water molecules. This approach was used to optimize Trk inhibitors by modifying substituents to enhance interactions with specific residues like Asn655 and to improve hydrophobic contacts. nih.gov
Scaffold Hopping and Fragment-Based Design: When a particular scaffold is associated with undesirable properties, such as cytotoxicity, scaffold hopping can be employed. This was demonstrated in the development of DPP-4 inhibitors, where moving from a pyrazolo[1,5-a]pyrimidin-7(4H)-one core to a pyrazolo[1,5-a]pyrimidine core yielded highly potent and selective compounds with reduced or eliminated cytotoxicity. nih.gov
Overcoming Resistance: For targets like Trk kinases, where clinical use is hampered by the emergence of resistance mutations, rational design is key to developing next-generation inhibitors. By analyzing the structural basis of resistance (e.g., a mutation at the gatekeeper residue), new analogs can be designed to accommodate the mutated residue or to bind in a different manner that is less susceptible to the mutation. This has led to the successful development of second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.netnih.gov
These strategies, underpinned by a deep mechanistic understanding of molecular interactions, continue to drive the evolution of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold into highly optimized and clinically relevant molecules.
Future Directions and Advanced Research Perspectives for 3,4,6 Trimethylpyrazolo 1,5 a Pyrimidin 7 4h One
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is likely to be guided by the principles of green chemistry. Traditional synthetic routes for pyrazolo[1,5-a]pyrimidines often involve harsh reaction conditions and the use of hazardous solvents. rasayanjournal.co.in Modern approaches, however, are increasingly focused on sustainability.
Key areas for future development include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. nih.gov
Use of Green Solvents: Research has demonstrated the successful synthesis of pyrazolo[1,5-a]pyrimidines in environmentally benign solvents such as polyethylene glycol (PEG-400) and deep eutectic solvents (DES). ias.ac.inresearchgate.net
Catalyst-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts is a key goal for sustainable chemistry. bme.hu
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a more efficient and atom-economical approach to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. rasayanjournal.co.innih.gov
| Methodology | Advantages | Challenges | Key References |
|---|---|---|---|
| Conventional Heating | Well-established | Long reaction times, high energy consumption, use of hazardous solvents | rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Specialized equipment required | nih.gov |
| Green Solvents (PEG-400, DES) | Environmentally friendly, often biodegradable | Solvent recovery and reuse optimization | ias.ac.inresearchgate.net |
| Multicomponent Reactions | High atom economy, procedural simplicity | Optimization of reaction conditions for complex molecules | rasayanjournal.co.innih.gov |
Exploration of Advanced Catalytic Applications and Material Science Integration
The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine core suggest that this compound could find applications beyond the realm of medicinal chemistry.
Future research in this area could focus on:
Catalysis: Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in palladium-catalyzed cross-coupling reactions, highlighting their potential as ligands or catalysts in organic synthesis. nih.gov Further investigation into the catalytic activity of metal complexes of this compound is warranted.
Material Science: The pyrazolo[1,5-a]pyrimidine scaffold has attracted attention in material science due to its significant photophysical properties. nih.govencyclopedia.pub Derivatives have been developed as fluorophores for chemosensory and optoelectronic applications. rsc.orgacs.org The potential of this compound as a building block for functional organic materials, including energetic materials, represents an exciting avenue for exploration. acs.org
Integration of Computational and Experimental Approaches for Predictive Design
The design and development of novel derivatives of this compound can be significantly accelerated through the integration of computational and experimental techniques.
Advanced computational approaches that will be pivotal include:
Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets, providing insights into the mechanism of action. ekb.egnih.govjohnshopkins.edu For this compound, docking studies could help identify potential biological targets and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.net The development of robust QSAR models for pyrazolo[1,5-a]pyrimidine derivatives can aid in the prediction of the activity of novel compounds and prioritize their synthesis. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, which can be used to screen virtual libraries for new hits. nih.gov
| Computational Method | Application | Potential Impact on this compound Research |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and rational design of more potent derivatives. |
| QSAR | Correlating chemical structure with biological activity. | Predicting the biological activity of novel analogs and prioritizing synthetic efforts. |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Virtual screening for new compounds with similar activity profiles. |
| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. | Informing on photophysical properties for material science applications. |
Deeper Mechanistic Elucidation of Biological Target Engagement
While the specific biological targets of this compound are yet to be fully elucidated, the broader pyrazolo[1,5-a]pyrimidine class of compounds has been extensively studied, particularly as kinase inhibitors. nih.govrsc.org Many derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. rsc.org
Future research should aim to:
Identify Specific Biological Targets: High-throughput screening and proteomics approaches can be employed to identify the specific cellular targets of this compound.
Elucidate the Mechanism of Action: Once a target is identified, detailed biochemical and biophysical studies will be necessary to understand the precise mechanism of inhibition or modulation. For instance, studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones revealed a mechanism involving a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, which is distinct from the more commonly observed kinase inhibition. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3,4,6-trimethyl substitution pattern and exploration of other functional groups will be crucial to establish a clear SAR and optimize the compound's biological activity. mdpi.com
Role in Advanced Organic Synthesis as a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govencyclopedia.pubnih.gov This is due to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. benthamdirect.comnih.gov The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core provides a well-defined framework for the spatial orientation of various substituents, allowing for fine-tuning of its interaction with biological macromolecules. nih.govnih.gov
The future utility of this compound as a privileged scaffold will depend on:
Synthetic Accessibility: The development of efficient and versatile synthetic routes to introduce a wide range of functional groups onto the core structure.
Chemical Tractability: The ease with which the compound can be modified and elaborated into libraries of analogs for screening.
Biological Promiscuity and Selectivity: The ability of the scaffold to interact with multiple targets, which can be modulated through chemical modification to achieve high selectivity for a desired target.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of 3,4,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodological Answer :
- 1H NMR : The hydroxyl proton in pyrazolo-pyrimidinone derivatives appears as a singlet at ~12.44 ppm (disappears upon tautomerization to the keto form) . Methyl groups in trimethyl derivatives exhibit distinct chemical shifts: 3-CH3 (~2.1 ppm), 4-CH3 (~2.3 ppm), and 6-CH3 (~2.5 ppm) .
- 13C NMR : Carbonyl carbons resonate at 159–162 ppm, while methyl carbons appear at 15–25 ppm .
- IR Spectroscopy : Bands at 1655–1670 cm⁻¹ (C=O stretch) and 3244–3423 cm⁻¹ (N-H stretch) confirm tautomeric forms .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., m/z 270 for derivatives with trifluoromethyl substituents) .
Q. What synthetic routes are effective for introducing methyl groups at positions 3,4,6 of pyrazolo-pyrimidinones?
- Methodological Answer :
- Methylation via Alkyl Halides : React pyrazolo-pyrimidin-7(4H)-one with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 80°C .
- Condensation Reactions : Use 3-methyl-1H-pyrazol-5-amine with β-keto esters under reflux in acetic acid to form the pyrimidinone core, followed by selective methylation .
- Example : Ethyl 3-oxo-3-phenylpropanoate reacts with 3-butyl-1H-pyrazol-5-amine in acetic acid to yield 5-phenyl-2-butyl derivatives, with methyl groups introduced via post-synthetic alkylation .
Advanced Research Questions
Q. How do computational methods like molecular docking predict the biological activity of substituted pyrazolo-pyrimidinones?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between trimethyl derivatives and target proteins (e.g., TYK2 or MAT2A). Key residues (e.g., Gly215 in MAT2A) form hydrogen bonds with the carbonyl group of the pyrimidinone core .
- SAR Insights : Substituents at positions 3 and 5 enhance hydrophobic interactions, while electron-withdrawing groups (e.g., CF3) improve binding affinity .
- Validation : Compare docking scores (e.g., ΔG values) with in vitro IC50 data to refine predictive models .
Q. What strategies optimize reaction conditions to minimize by-products in the synthesis of trimethyl derivatives?
- Methodological Answer :
- Solvent Selection : Protic solvents (e.g., acetic acid) favor tautomerization to the keto form, reducing side products like hydroxylated intermediates .
- Temperature Control : Reflux at 100–120°C ensures complete cyclization while avoiding decomposition .
- Purification : Use THF/petroleum ether recrystallization to isolate pure products (yields: 60–85%) .
Contradiction Analysis
- Solvent Effects : emphasizes protic solvents for tautomer control, while other syntheses use THF or DMF. Resolution: Protic solvents are critical for tautomer-specific reactions but may limit solubility for alkylation steps .
Applications Beyond Medicinal Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
